molecular formula C6H7BFNO2 B590798 (3-Fluoro-2-methylpyridin-4-YL)boronic acid CAS No. 1310383-56-2

(3-Fluoro-2-methylpyridin-4-YL)boronic acid

Cat. No.: B590798
CAS No.: 1310383-56-2
M. Wt: 154.935
InChI Key: WSDDELAHKCYGSE-UHFFFAOYSA-N
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Description

(3-Fluoro-2-methylpyridin-4-YL)boronic acid is an organoboron compound with the molecular formula C6H7BFNO2 and a molecular weight of 154.93 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a fluorine atom and a methyl group. It is primarily used in research and development, particularly in the field of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-methylpyridin-4-YL)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-2-methylpyridine.

    Lithiation: The pyridine derivative is subjected to lithiation using a strong base such as n-butyllithium.

    Borylation: The lithiated intermediate is then reacted with a boron-containing reagent, such as trimethyl borate or boron tribromide, to introduce the boronic acid group.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-methylpyridin-4-YL)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Fluoro-2-methylpyridin-4-YL)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-2-methylpyridin-4-YL)boronic acid is unique due to the specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and advanced materials .

Properties

IUPAC Name

(3-fluoro-2-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDDELAHKCYGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678193
Record name (3-Fluoro-2-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-56-2
Record name (3-Fluoro-2-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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